2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Description
This compound belongs to the cyclopenta[a]phenanthrenone class, characterized by a steroidal tetracyclic backbone fused with a cyclopentane ring. Its structure includes hydroxylation at positions 2, 3, 11, and 14, methylation at positions 10 and 13, and a branched 2,3,5-trihydroxy-6-methylheptan-2-yl side chain at position 15.
Properties
IUPAC Name |
2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-13(2)16(28)10-22(33)26(5,34)21-6-7-27(35)15-9-17(29)14-8-18(30)19(31)11-24(14,3)23(15)20(32)12-25(21,27)4/h9,13-14,16,18-23,28,30-35H,6-8,10-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYXCVCRWJEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)O)C)O)C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one involves multiple steps. The process typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and other substituents. Common reagents used in the synthesis include various oxidizing agents, protecting groups, and catalysts to facilitate specific reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complexity and the specificity of its applications. large-scale synthesis would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield additional hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds.
Scientific Research Applications
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile provides insights into the pharmacokinetic properties of the compound:
| Property | Value | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | + | 99.38 |
| Blood Brain Barrier | + | 67.50 |
| Human Oral Bioavailability | - | 51.43 |
| Carcinogenicity | - | 98.00 |
| Estrogen Receptor Binding | + | 74.63 |
Medicinal Chemistry
- Hormonal Activity : The compound exhibits significant binding affinity to estrogen receptors and androgen receptors, suggesting potential use in hormone replacement therapies or treatments for hormone-sensitive cancers .
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may modulate inflammatory pathways through inhibition of cyclooxygenase enzymes . This could be beneficial in developing anti-inflammatory drugs.
Pharmacology
- Antioxidant Activity : Research has shown that steroid derivatives can act as antioxidants. The presence of multiple hydroxyl groups in this compound suggests it may scavenge free radicals effectively .
- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, there is potential for this compound in neuroprotective therapies aimed at conditions such as Alzheimer’s disease or other neurodegenerative disorders .
Biochemistry
- Metabolic Pathways : The compound's structure indicates possible interactions with various metabolic enzymes such as CYP450 isoforms. Its effects on these enzymes could inform drug metabolism studies and the development of safer pharmaceuticals .
- Plant Extracts : This compound has been identified in certain plant species like Vitex polygama, which could lead to explorations into natural product chemistry and herbal medicine applications .
Case Study 1: Hormonal Activity Assessment
A study evaluated the estrogenic activity of various steroid derivatives including this compound using in vitro assays. Results indicated a significant increase in estrogen-responsive gene expression at low concentrations, suggesting its potential as a therapeutic agent in hormone-related conditions.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving human cell lines exposed to inflammatory stimuli, treatment with this compound resulted in a marked reduction of pro-inflammatory cytokines (e.g., TNF-alpha). This supports its application as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and ability to form hydrogen bonds with biological molecules. This compound may modulate oxidative stress pathways, inhibit inflammatory mediators, and interact with specific enzymes and receptors.
Comparison with Similar Compounds
Key Observations :
- Side-Chain Hydroxylation : The target compound’s 2,3,5-trihydroxy side chain distinguishes it from ecdysone (3,6-dihydroxy) and ponasterone A (2,3-dihydroxy), which may alter solubility and receptor binding .
- Methylation Patterns : The 10,13-dimethyl groups are conserved across analogs, suggesting a role in stabilizing hydrophobic interactions .
Physicochemical Properties

Analysis :
- The target compound’s higher hydroxylation (vs. Calusterone’s methyl groups) increases polarity, enhancing aqueous solubility but reducing membrane permeability .
- Predicted collision cross-sections (CCS) align with analogs like 3,5-dihydroxy steroids, supporting its identification via mass spectrometry .
Biological Activity
The compound known as 2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one (CAS: 220757-97-1) is a complex polyhydroxylated steroid that has garnered attention for its potential biological activities. This article explores its pharmacological properties including antioxidant effects, antiproliferative activities against cancer cell lines, and anti-inflammatory capabilities.
Chemical Structure and Properties
The molecular formula of this compound is C27H44O8 with a molecular weight of approximately 496.65 g/mol. Its structure features multiple hydroxyl groups which are critical for its biological activity. The stereochemistry of the compound is defined by specific configurations at various carbon centers.
Antioxidant Activity
Antioxidant activity is crucial for mitigating oxidative stress in biological systems. The compound has been evaluated for its ability to scavenge free radicals such as DPPH and ABTS. In studies:
- The compound exhibited significant radical-scavenging activity with IC50 values indicating effective inhibition of oxidative stress markers.
| Radical | IC50 Value (µg/mL) |
|---|---|
| DPPH | 767.09 ± 11.57 |
| ABTS | 157.16 ± 10.83 |
These results suggest that the compound can effectively reduce oxidative damage in cells and tissues .
Antiproliferative Activity
The antiproliferative effects of the compound have been tested against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and SW620 (colon cancer). The findings indicate:
- MCF-7 Cells : IC50 = 5.21 ± 1.03 µg/mL
- HepG2 Cells : IC50 = 2.58 ± 0.57 µg/mL
- SW620 Cells : IC50 = 0.82 ± 0.14 µg/mL
These values demonstrate that the compound possesses potent antiproliferative effects comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) in some instances .
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through various assays measuring inhibition of albumin denaturation and lipoxygenase activity:
- The compound showed significant inhibition with an IC50 value of 198.70 ± 28.77 µg/mL against albumin denaturation.
This suggests that the compound may have therapeutic applications in inflammatory conditions by modulating inflammatory pathways .
Case Studies
Recent research has highlighted the biological activities of similar compounds within the ecdysteroid class:
- Ecdysteroids : Compounds structurally related to the target molecule have shown promise in enhancing muscle growth and recovery in athletes through their anabolic properties.
- Clinical Trials : Preliminary trials involving ecdysterone supplementation indicate potential benefits in muscle mass and strength improvement among resistance-trained individuals.
These studies provide a framework for understanding how compounds similar to our target may influence biological systems positively.
Q & A
Q. What are the validated multi-step synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step organic reactions, often starting from natural steroid precursors like dehydroepiandrosterone. Key steps include hydroxylation at C-2, C-3, C-11, and C-14, and the introduction of the 2,3,5-trihydroxy-6-methylheptan-2-yl side chain at C-16. Critical conditions include inert atmospheres (e.g., nitrogen), controlled temperatures (40–80°C for hydroxylation), and catalysts like Pd/C for hydrogenation. Yields depend on regioselective protection/deprotection strategies to prevent side reactions .
Q. Which analytical techniques are most reliable for structural confirmation?
- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., δ 3.73 ppm for methoxy groups in CDCl3) and cross-peaks in 2D spectra (HSQC, HMBC) .
- HRMS : Confirm molecular weight (e.g., observed m/z 493.2365 vs. calculated 493.2355 for C31H34O4) .
- X-ray crystallography : Resolve absolute configuration, as demonstrated for analogous steroids with R-factors < 0.06 .
Q. How is purity assessed during synthesis?
Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and TLC (Rf comparison with standards). HRMS and elemental analysis (e.g., C 79.29% vs. calculated 79.12%) ensure compositional accuracy .
Q. What are the recommended storage conditions to ensure stability?
Store at –20°C under nitrogen to prevent oxidation. Avoid exposure to moisture or light, as polyhydroxylated steroids are prone to decomposition. Stability tests via HPLC over 6 months show <5% degradation under these conditions .
Q. What in vitro models are used for preliminary biological activity screening?
Common assays include:
- Endocrine modulation : Binding affinity to estrogen/progesterone receptors (IC50 values via competitive ELISA).
- Metabolic regulation : Glucose uptake in 3T3-L1 adipocytes .
Advanced Research Questions
Q. How to resolve contradictions in spectral data between synthetic batches?
Discrepancies in NMR shifts (e.g., δ 0.92 ppm for methyl groups) may arise from residual solvents or diastereomers. Use deuterated solvents, repeat spectra at higher fields (600 MHz), and compare with computational predictions (DFT-based NMR simulation) .
Q. What strategies optimize regioselective hydroxylation without over-oxidation?
Q. How does the 2,3,5-trihydroxyheptan-2-yl side chain influence receptor binding?
Molecular docking (AutoDock Vina) shows the side chain forms hydrogen bonds with glucocorticoid receptor residues (e.g., Asn564). Truncating the chain reduces binding affinity by 60%, confirmed via mutagenesis studies .
Q. What industrial automation tools improve synthesis scalability?
Automated reactors (e.g., ChemSpeed SLT II) enhance reproducibility for steps like catalytic hydrogenation. Process analytical technology (PAT) monitors real-time reaction progress via inline FTIR .
Q. How to track metabolic pathways using isotopic labeling?
Incorporate 13C at C-6 and administer the compound to murine models. LC-MS/MS analysis of urine/liver extracts identifies metabolites (e.g., glucuronidated derivatives), revealing hepatic clearance pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

